3-(4-chlorophenyl)-5-methyl-N-(2-methyl-5-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a pyrimidine derivative. Pyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They are also being studied for their neuroprotective and anti-inflammatory activity .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is typically analyzed using techniques like mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved papers.Scientific Research Applications
Synthesis and Biological Activity
One of the core areas of research involves the synthesis of new heterocyclic compounds that exhibit potential biological activities. For instance, compounds synthesized from related chemical structures have been evaluated for their antimicrobial activities against various bacterial and fungal strains, showing significant inhibition compared to standard drugs (Akbari et al., 2008). Similarly, another study focused on the synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase, suggesting their potential as antitumor and antibacterial agents (Gangjee et al., 1996). This research indicates a strong interest in developing novel compounds with enhanced biological activities through targeted synthesis methods.
Antiproliferative and Antiviral Evaluation
Further studies extend to the synthesis and biological evaluation of novel derivatives, exploring their anticancer and anti-5-lipoxygenase activities. This includes research on pyrazolopyrimidines derivatives, showing promise as both anticancer and anti-inflammatory agents. Compounds in this category have been screened for cytotoxic activity against cancer cell lines and 5-lipoxygenase inhibition, with some demonstrating significant efficacy (Rahmouni et al., 2016). Such findings highlight the potential therapeutic applications of these compounds in treating various diseases by modulating biological pathways.
Structural and Mechanistic Insights
Research also encompasses the structural characterization and reaction mechanisms of these compounds, providing insights into their chemical behavior and potential interactions with biological targets. Studies involving X-ray crystallography and other analytical techniques help elucidate the molecular structures and possible modes of action, laying the groundwork for further optimization and development of therapeutic agents (Elliott et al., 1998).
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-N-(2-methyl-5-nitrophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O5/c1-11-3-6-14(27(31)32)9-16(11)23-19(28)15-10-25(2)18-17(15)24-21(30)26(20(18)29)13-7-4-12(22)5-8-13/h3-10H,1-2H3,(H,23,28)(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKQGOFYUIIBMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.